1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(PYRIDIN-4-YL)IMIDAZOLIDIN-4-ONE
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Overview
Description
1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(PYRIDIN-4-YL)IMIDAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by its complex structure, which includes a benzyl group, a chlorophenyl group, a pyridinyl group, and an imidazolidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(PYRIDIN-4-YL)IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 1-benzyl-2-(pyridin-4-yl)imidazolidin-4-one in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(PYRIDIN-4-YL)IMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(PYRIDIN-4-YL)IMIDAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(PYRIDIN-4-YL)IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-BENZYL-3-[(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO]-2-(PYRIDIN-4-YL)IMIDAZOLIDIN-4-ONE
- 1-BENZYL-3-[(E)-[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO]-2-(PYRIDIN-4-YL)IMIDAZOLIDIN-4-ONE
Comparison: Compared to similar compounds, 1-BENZYL-3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-(PYRIDIN-4-YL)IMIDAZOLIDIN-4-ONE is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-pyridin-4-ylimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O/c1-17(19-7-9-21(24)10-8-19)26-28-22(29)16-27(15-18-5-3-2-4-6-18)23(28)20-11-13-25-14-12-20/h2-14,23H,15-16H2,1H3/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGCXYXRPGGKIE-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=NC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=NC=C3)/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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